![molecular formula C13H13NO B13816704 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group at the 2-position and a carbaldehyde group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclopentanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing readily available starting materials such as cyclopentanone and phenylhydrazine hydrochloride. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
Substitution: Various N-alkylated or N-acylated derivatives.
科学的研究の応用
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the methyl and carbaldehyde groups.
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the carbaldehyde group.
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde: Lacks the methyl group.
Uniqueness
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to the presence of both the methyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3 |
InChIキー |
GVGKCPAUHXJSFA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1)NC3=C(C=CC=C23)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


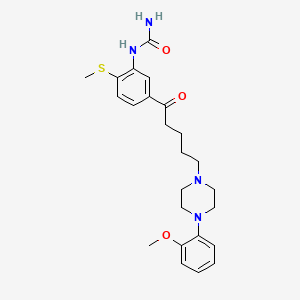

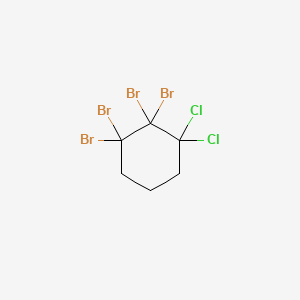
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
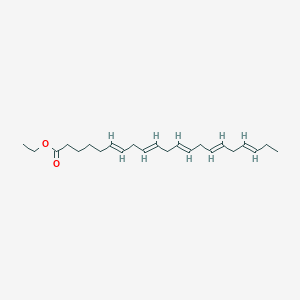
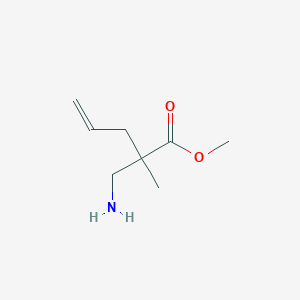
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
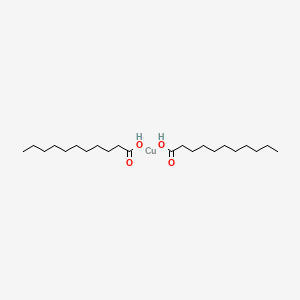
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

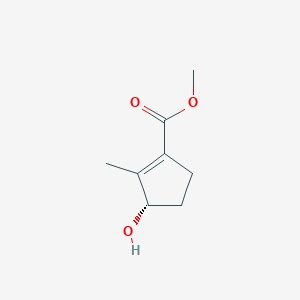
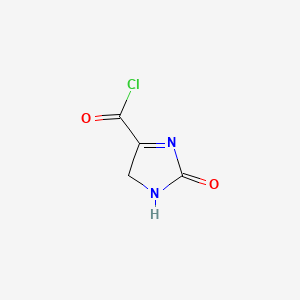
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
